2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with a tetrahydroisoquinoline moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines . This intermediate is then further reacted with other reagents to introduce the tetrahydroisoquinoline moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the tetrahydroisoquinoline moiety.
Scientific Research Applications
2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating cellular pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A simpler compound that serves as a starting material for the synthesis of more complex molecules.
5-Fluoro-2-amino pyrimidine: An intermediate in the synthesis of various pharmacologically active compounds.
Uniqueness
What sets 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline apart is its combined structural features, which allow it to interact with multiple biological targets. This makes it a versatile compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C16H17ClFN3O2 |
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Molecular Weight |
337.77 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17ClFN3O2/c1-9-11-7-14(23-3)13(22-2)6-10(11)4-5-21(9)15-12(18)8-19-16(17)20-15/h6-9H,4-5H2,1-3H3 |
InChI Key |
LYCSRQVMCFIBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=NC(=NC=C3F)Cl)OC)OC |
Origin of Product |
United States |
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